(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate

LogP Lipophilicity Physicochemical Property

(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate (CAS 53415-98-8) is a synthetic aziridine-containing ester with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol. Structurally, it comprises a 3,3-dimethyl-substituted aziridine ring connected via a pentenyl linker to an acetate ester terminus in the (E)-configuration.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B12071907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C)CCC1C(N1)(C)C
InChIInChI=1S/C12H21NO2/c1-9(7-8-15-10(2)14)5-6-11-12(3,4)13-11/h7,11,13H,5-6,8H2,1-4H3/b9-7+
InChIKeyCQDDPUCJKMDJFL-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate (CAS 53415-98-8): Chemical Identity, Physicochemical Profile, and Procurement Baseline


(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate (CAS 53415-98-8) is a synthetic aziridine-containing ester with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . Structurally, it comprises a 3,3-dimethyl-substituted aziridine ring connected via a pentenyl linker to an acetate ester terminus in the (E)-configuration. The aziridine ring imparts significant ring strain energy (approximately 27 kcal/mol) [1], endowing the compound with reactivity characteristic of this heterocyclic class. This compound is commercially available from several specialty chemical suppliers as a research chemical and pharmaceutical intermediate, typically at purities of ≥95% to ≥98% .

Why Generic Aziridine Substitution Cannot Replace (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate in Research and Synthetic Applications


Although the aziridine compound class shares a common three-membered N-heterocyclic motif, (E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate possesses a specific combination of three structural features—a gem-dimethyl substitution pattern on the aziridine ring, an (E)-configured α,β-unsaturated pentenyl linker, and a terminal acetate ester—that collectively dictate its reactivity profile, physicochemical properties, and synthetic utility. Simple aziridines such as 2,2-dimethylaziridine lack the extended conjugation and ester functionality , while the corresponding alcohol analog (CAS 120591-66-4) differs substantially in LogP (1.10 vs. 2.18 for the acetate) and boiling point (247.5 °C vs. 274.7 °C), rendering them non-interchangeable in applications requiring specific lipophilicity or volatility . The acetate ester also serves as a latent alcohol, enabling orthogonal protection strategies unavailable with the free hydroxyl analog.

Quantitative Differentiation Evidence for (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Acetate Ester vs. Free Alcohol Analog

The acetate ester derivative (CAS 53415-98-8) exhibits a calculated LogP of 2.18, approximately 1 logarithm unit higher than that of the corresponding free alcohol (2E)-5-(3,3-dimethyl-2-aziridinyl)-3-methyl-2-penten-1-ol (CAS 120591-66-4, LogP 1.10), representing a roughly 10-fold increase in partition coefficient favoring the organic phase . This difference arises from the replacement of the hydroxyl group with an acetyl moiety.

LogP Lipophilicity Physicochemical Property

Boiling Point and Volatility Differentiation Between Acetate and Alcohol Analogs

The target acetate compound has a boiling point of 274.7±13.0 °C at 760 mmHg, which is approximately 27 °C higher than that of the alcohol analog (247.5±0.0 °C at 760 mmHg) . The flash point also differs substantially: 119.9±19.8 °C for the acetate versus 70.3±0.0 °C for the alcohol, indicating a markedly lower flammability risk for the acetate .

Boiling Point Volatility Physicochemical Stability

Molecular Weight Differentiation Relative to N-Methylated Analog

The target compound (MW 211.30) is 14 Da lighter than the N-methylated analog (E)-3-methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-en-1-yl acetate (CAS 1534355-02-6, MW 225.33) . This mass difference corresponds to one methylene unit and reflects the presence of a secondary (NH) aziridine in the target versus a tertiary (N-CH3) aziridine in the comparator.

Molecular Weight Structural Analog Drug Design

Acetate Ester as a Synthetic Handle: Orthogonal Protection Strategy vs. Free Alcohol

The acetate ester of the target compound provides an orthogonal protection strategy not available with the free alcohol analog. Aziridine ring strain energy (ca. 27 kcal/mol) drives nucleophilic ring-opening reactivity [1], and the acetate ester can be selectively hydrolyzed under basic conditions to unmask the alcohol without affecting the aziridine ring, as demonstrated for structurally related aziridinyl acetates [2]. This enables sequential functionalization of the aziridine ring and the terminal hydroxyl in two distinct synthetic steps.

Aziridine Chemistry Protecting Group Strategy Aziridine Ring Strain

Vendor Purity Specification Comparison: MolCore NLT 98% vs. CymitQuimica ≥95%

Commercial sourcing data reveal that MolCore offers this compound at NLT (Not Less Than) 98% purity , while CymitQuimica lists the same compound at ≥95% purity . Both vendors supply the identical CAS registry compound (53415-98-8); however, the 3% nominal purity difference may impact applications requiring high stoichiometric precision or those sensitive to trace impurities.

Purity Comparison Quality Specification Vendor Selection

Research and Industrial Application Scenarios for (E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-yl acetate


Synthetic Intermediate for N-Alkylated Amine-Containing Molecules via Aziridine Ring-Opening

The combination of aziridine ring strain and the acetate ester protecting group makes this compound suitable as a synthetic building block for generating N-alkylated amine-containing molecules. The 3,3-dimethyl substitution pattern on the aziridine ring directs the regioselectivity of nucleophilic ring-opening toward the less hindered methylene carbon, as established for 2,2-dimethylaziridine systems [1]. The acetate ester can be retained through the ring-opening step and later hydrolyzed to reveal a terminal alcohol for further elaboration.

Pharmaceutical Intermediate Requiring Specific LogP and Molecular Weight Profiles

With a computed LogP of 2.18, a molecular weight of 211.30, zero hydrogen-bond donors, and a topological polar surface area of 29.54 Ų, this compound satisfies Lipinski's Rule of Five criteria [1]. Its physicochemical profile positions it in lead-like chemical space, and the NH-aziridine provides a hydrogen-bond donor that is absent in the N-methylated analog (MW 225.33), offering an advantage for medicinal chemistry campaigns where hydrogen-bonding interactions with biological targets are desired.

Use in Applications Requiring Higher Thermal Stability vs. Alcohol Analog

With a boiling point of 274.7 °C and a flash point of 119.9 °C, the acetate ester offers substantially greater thermal stability and lower flammability risk compared to the alcohol analog (boiling point 247.5 °C, flash point 70.3 °C) [1]. This makes it preferable for reactions conducted at elevated temperatures or for processes where handling safety is a key procurement consideration.

Orthogonal Protection Strategy in Multi-Step Organic Synthesis

The acetate ester serves as a masked alcohol, enabling selective deprotection under basic conditions without affecting the aziridine ring. This allows sequential functionalization: aziridine ring-opening with a nucleophile can be performed first while the acetate remains intact, followed by ester hydrolysis to liberate the terminal alcohol for a second derivatization step. This two-step orthogonal strategy is not readily achievable with the free alcohol analog (CAS 120591-66-4) due to competing nucleophilicity of the hydroxyl group [1].

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